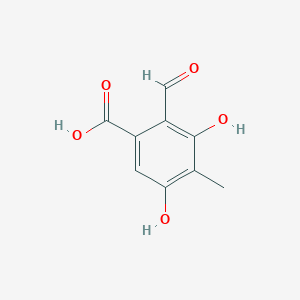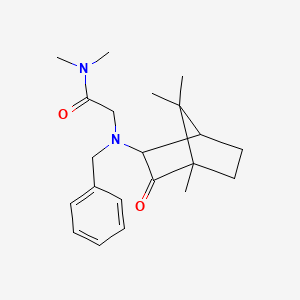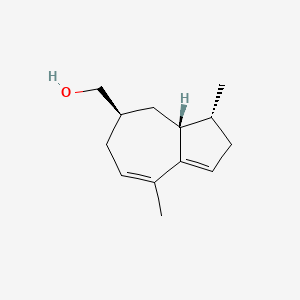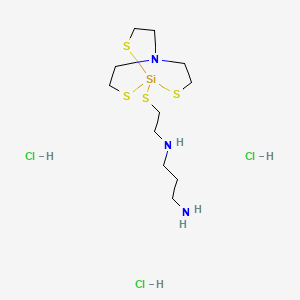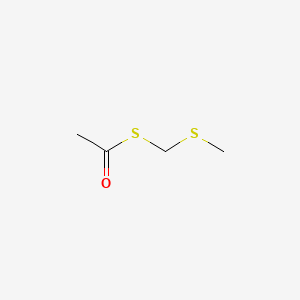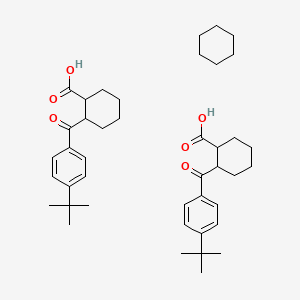
(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This compound is characterized by the presence of a nitrostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available xanthine derivatives.
Nitration: The xanthine derivative undergoes nitration to introduce the nitro group.
Styryl Group Introduction: The nitro-substituted xanthine is then subjected to a Wittig reaction to introduce the styryl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction control and purification.
化学反応の分析
Types of Reactions
(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The styryl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized xanthine compounds.
科学的研究の応用
(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a stimulant or inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The nitrostyryl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has mild stimulant effects.
Uniqueness
(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine is unique due to the presence of the nitrostyryl group, which imparts distinct chemical and biological properties not found in other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
151539-32-1 |
|---|---|
分子式 |
C19H21N5O4 |
分子量 |
383.4 g/mol |
IUPAC名 |
8-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21N5O4/c1-3-10-22-17-16(18(25)23(11-4-2)19(22)26)20-15(21-17)9-8-13-6-5-7-14(12-13)24(27)28/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,21)/b9-8+ |
InChIキー |
OQURVXLRSYSXCY-CMDGGOBGSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


